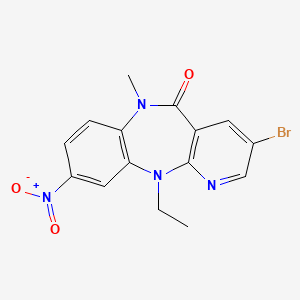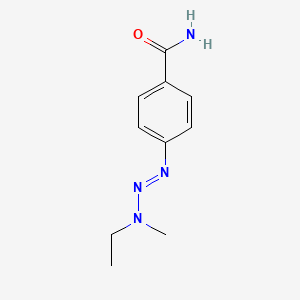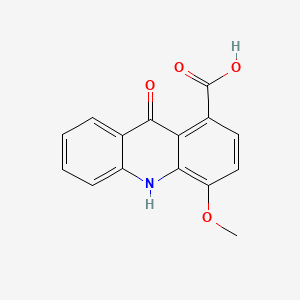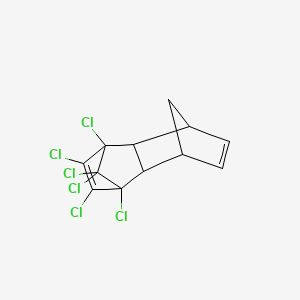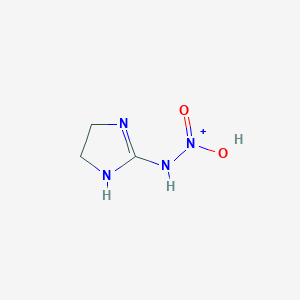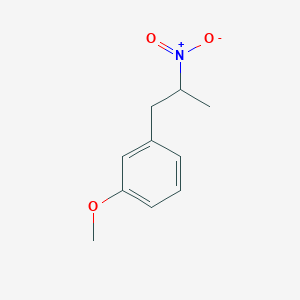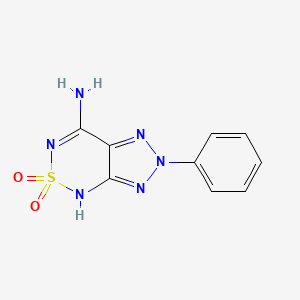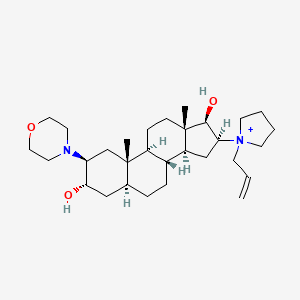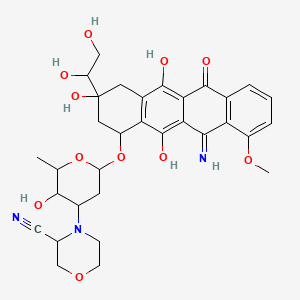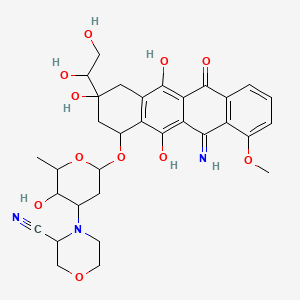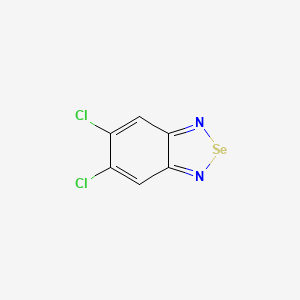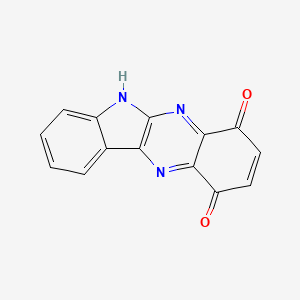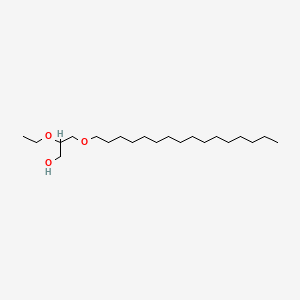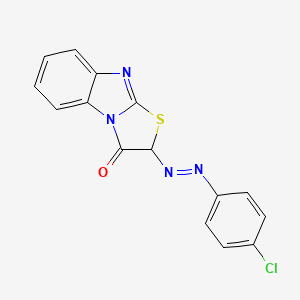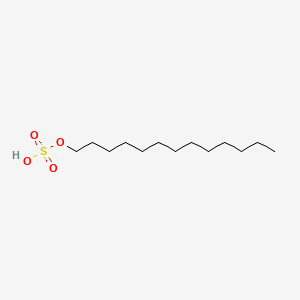
Tridecyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl hydrogen sulfate, with the molecular formula
C13H28O4S
, is an organic compound commonly used as a surfactant. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in various industrial and household products.Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl hydrogen sulfate is typically synthesized through the sulfation of tridecanol. The process involves reacting tridecanol with sulfur trioxide or chlorosulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.
Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient mixing and heat dissipation. The general steps include:
Sulfation: Tridecanol is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C.
Neutralization: The resulting product is neutralized with a base, typically sodium hydroxide, to form the sodium salt of this compound.
Purification: The product is then purified to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Tridecyl hydrogen sulfate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back to tridecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Tridecanol and sulfuric acid.
Oxidation: Tridecyl sulfonic acid.
Substitution: Various substituted tridecyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tridecyl hydrogen sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Properties
CAS No. |
7328-26-9 |
|---|---|
Molecular Formula |
C13H28O4S |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H,14,15,16) |
InChI Key |
QTUIJRIDZOSXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


